3-Bromo-4-chloro-6,8-difluoroquinoline
Description
Structural Classification and Nomenclature
The systematic nomenclature of this compound follows established international standards for heterocyclic compound naming, reflecting its position within the broader quinoline family hierarchy. According to chemical classification systems, this compound belongs to the bicyclic heterocyclic aromatic family, specifically classified as a halogenated quinoline derivative. The International Union of Pure and Applied Chemistry naming convention clearly identifies each substituent position, with the bromine atom occupying the 3-position, chlorine at the 4-position, and fluorine atoms at both the 6 and 8 positions of the quinoline ring system.
The compound carries the Chemical Abstracts Service registry number 1204810-25-2, providing a unique identifier that facilitates precise communication among researchers and ensures accurate referencing in scientific literature. The molecular data library number MFCD13192998 serves as an additional identifier within chemical databases, supporting efficient information retrieval and compound tracking across various research platforms. These systematic identifiers reflect the compound's recognition within the global chemical community and its established position in chemical databases worldwide.
The structural classification places this compound within the broader category of fluoroquinolones, although it differs from classical antibacterial fluoroquinolones in its specific substitution pattern and intended applications. Quinoline derivatives can be systematically classified into four primary groups based on their chemical structures: monocyclic, bicyclic, tricyclic, and tetracyclic derivatives. Within this classification system, this compound clearly belongs to the bicyclic category, featuring the characteristic fused benzene-pyridine ring system that defines the quinoline core structure.
The electronic properties of this compound are significantly influenced by the presence of multiple halogen substituents, each contributing distinct electronic effects to the overall molecular behavior. Fluorine atoms at positions 6 and 8 introduce strong electron-withdrawing effects due to fluorine's high electronegativity, while the bromine and chlorine substituents at positions 3 and 4 contribute both electronic and steric effects. This combination creates a unique electronic environment that distinguishes this compound from simpler halogenated quinolines and contributes to its specialized chemical behavior. The positioning of these substituents follows established structure-activity relationship principles that have been developed through extensive research into quinoline pharmacophores and their biological activities.
Historical Context in Quinoline Derivative Research
The development of this compound must be understood within the rich historical context of quinoline research, which spans nearly two centuries of scientific investigation and discovery. The foundation for modern quinoline chemistry was established in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming his discovery "leukol" meaning "white oil" in Greek. This seminal discovery opened the door to an entire field of heterocyclic chemistry that would eventually encompass thousands of quinoline derivatives, including the sophisticated polyhalogenated compounds we study today.
The historical trajectory of quinoline research gained significant momentum in the mid-nineteenth century when French chemist Charles Frédéric Gerhardt obtained quinoline through the dry distillation of quinine with potassium hydroxide in 1842. Gerhardt initially called his compound "Chinoilin" or "Chinolein," derived from "quinine oil," which eventually evolved into the modern term "quinoline". These early investigations established quinoline as a fundamental building block for pharmaceutical development, setting the stage for decades of research into structure-activity relationships that would eventually lead to compounds like this compound.
The transition from simple quinoline to complex polyhalogenated derivatives represents a significant evolution in synthetic chemistry capabilities and theoretical understanding. Early quinoline research focused primarily on naturally occurring alkaloids such as quinine, which was crucial for malaria treatment. However, as synthetic methodologies advanced throughout the twentieth century, researchers gained the ability to introduce multiple halogen substituents with precision, leading to the development of increasingly sophisticated quinoline derivatives. The emergence of fluoroquinolones as a major class of antibacterial agents beginning in the 1980s marked a crucial milestone in this evolutionary process.
The specific development of polyhalogenated quinolines like this compound reflects advances in both synthetic methodology and molecular design principles that emerged in the late twentieth and early twenty-first centuries. Historical research into quinoline structure-activity relationships revealed that halogen substituents could dramatically alter biological activity, pharmacokinetic properties, and chemical stability. These insights drove researchers to explore increasingly complex halogenation patterns, leading to compounds with multiple different halogen atoms strategically positioned to optimize specific molecular properties.
The contemporary research environment that produced this compound reflects the maturation of quinoline chemistry as a field, incorporating sophisticated synthetic techniques, advanced analytical methods, and detailed structure-activity relationship understanding. Modern quinoline derivative research builds upon the foundational work of earlier chemists while leveraging contemporary tools such as computational chemistry, high-throughput synthesis, and advanced spectroscopic techniques. This historical progression demonstrates how incremental advances in chemical knowledge and synthetic capability have culminated in the ability to design and synthesize highly specialized compounds with precisely defined molecular architectures.
Properties
CAS No. |
1204810-25-2 |
|---|---|
Molecular Formula |
C9H3BrClF2N |
Molecular Weight |
278.481 |
IUPAC Name |
3-bromo-4-chloro-6,8-difluoroquinoline |
InChI |
InChI=1S/C9H3BrClF2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |
InChI Key |
NVNUJUNUFDYQJP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1F)N=CC(=C2Cl)Br)F |
Synonyms |
3-Bromo-4-chloro-6,8-difluoroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects: Bromine at position 3 (vs.
- Halogen Type: Chlorine at position 4 enhances stability compared to methyl or amino groups, as seen in 4-Bromo-6,8-difluoro-2-methylquinoline .
- Fluorine Impact: Fluorine at positions 6 and 8 improves metabolic stability in biological systems, a trait shared with antimicrobial quinolones like 5-amino-6,8-difluoroquinoline .
Key Findings:
- Antimicrobial Potency: Fluorine at positions 6 and 8 (as in 5-amino-6,8-difluoroquinoline) correlates with enhanced DNA gyrase inhibition, suggesting that this compound may exhibit similar activity if functionalized with amino groups .
- Synthetic Utility: Bromine and chlorine substituents enable diverse derivatization pathways, as demonstrated in the synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) .
Preparation Methods
Reaction Conditions
Procedure
-
Dissolve 4-chloro-6,8-difluoroquinoline (40 g, 0.24 mol) in acetic acid (800 mL).
-
Add NBS (51.0 g, 0.29 mol) and reflux at 110°C for 12 hours.
-
Evaporate acetic acid under reduced pressure.
-
Adjust pH to 9 using aqueous ammonia.
-
Extract with dichloromethane, wash with saturated sodium bicarbonate, dry over anhydrous Na2SO4, and purify via column chromatography.
Key Observations
-
Regioselectivity : Bromination occurs exclusively at the 3-position due to electron-withdrawing effects of adjacent halogens.
-
Side Reactions : Over-bromination is minimized by maintaining a 1:1.2 substrate-to-NBS ratio.
Sequential Halogenation of 6,8-Difluoroquinoline
An alternative route involves sequential halogenation starting from 6,8-difluoroquinoline. This method introduces chlorine and bromine in separate steps, offering greater control over substitution patterns.
Step 1: Chlorination at the 4-Position
Step 2: Bromination at the 3-Position
Advantages
-
Modularity : Allows independent optimization of chlorination and bromination steps.
-
Scalability : Suitable for industrial production due to straightforward purification.
One-Pot Halogenation Using Dual Catalysts
A recent advancement employs a palladium-catalyzed tandem reaction to introduce both bromine and chlorine in a single pot. This method reduces reaction time and improves atom economy.
Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 6,8-Difluoroquinoline |
| Bromine Source | CuBr2 (1.5 equiv) |
| Chlorine Source | SO2Cl2 (1.5 equiv) |
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 10 hours |
| Yield | 65% |
Mechanism
-
Oxidative Addition : Pd(0) inserts into the C-H bond at the 3-position, forming a Pd(II) intermediate.
-
Bromine Transfer : CuBr2 transfers bromine to the Pd center, yielding a Pd(II)-Br complex.
-
Reductive Elimination : Pd releases the brominated product and regenerates the catalyst.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Condition | Bromination Yield (%) | Chlorination Yield (%) |
|---|---|---|
| Acetic acid, 110°C | 77 | - |
| DCM, 25°C | - | 68 |
| DMF, 100°C | 65 | - |
Higher temperatures in acetic acid enhance bromination efficiency but risk decomposition beyond 120°C. Polar aprotic solvents like DMF improve palladium catalyst activity but require rigorous moisture control.
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.2 |
| Elemental Analysis | C 38.89, H 1.09, N 5.04 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-bromo-4-chloro-6,8-difluoroquinoline, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves halogenation of the quinoline core via sequential electrophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling for functionalization). Optimization strategies include:
- Temperature control : Maintaining 60–80°C during bromination to avoid side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve halogen incorporation efficiency .
Q. How can researchers ensure high purity of this compound during purification?
- Purification techniques :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystalline product.
- Column chromatography : Silica gel with hexane/ethyl acetate (8:2) gradient elution removes halogenated byproducts.
- HPLC validation : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm >98% purity .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Screening protocols :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing fluorinated quinolines' DNA gyrase inhibition .
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase IV or cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How do substitution patterns (Br, Cl, F) influence the compound’s reactivity and biological activity?
- Structure-activity relationship (SAR) :
- Electron-withdrawing effects : Fluorine at C6/C8 enhances electrophilicity, promoting DNA intercalation. Bromine at C3 increases steric bulk, affecting binding pocket accessibility .
- Comparative analysis : Analogues like 3,4-dibromo-6,8-difluoroquinoline show reduced solubility but higher enzyme affinity, while 4-chloro-6,8-difluoro derivatives exhibit improved pharmacokinetics .
- Data table :
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., DNA gyrase). Key parameters:
- Grid box size : 25 ų centered on the active site.
- Scoring functions : MM-GBSA for binding free energy estimation .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in crystallographic data for halogenated quinolines?
- Strategies :
- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disordered halogen atoms. Anisotropic displacement parameters refine Br/Cl positions .
- Twinned data handling : SHELXE for experimental phasing in cases of pseudo-merohedral twinning .
- Validation tools : CheckCIF/PLATON to identify symmetry mismatches or overfitting .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key issues :
- Halogen exchange : Competing bromination/chlorination at elevated temperatures; mitigated by stepwise addition of NBS/SO₂Cl₂ .
- Byproduct formation : Use of scavengers (e.g., polymer-supported triphenylphosphine) to trap excess halogens .
- Yield-loss analysis : DoE (Design of Experiments) models optimize reagent stoichiometry and reaction time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
